Nonadecane-d40
CAS No.: 39756-36-0
Cat. No.: VC4042761
Molecular Formula: C19H40
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39756-36-0 |
---|---|
Molecular Formula | C19H40 |
Molecular Weight | 308.8 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tetracontadeuteriononadecane |
Standard InChI | InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 |
Standard InChI Key | LQERIDTXQFOHKA-FZTVEWNYSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES | CCCCCCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Nonadecane-d40 (CAS 39756-36-0) consists of a 19-carbon linear chain where all hydrogen atoms are replaced by deuterium, resulting in the formula CD₃(CD₂)₁₇CD₃ . This complete deuteration increases its molecular weight by 15% compared to protiated n-nonadecane (268.52 g/mol) . The structural integrity of the deuterated form preserves the alkane's fundamental geometry while modifying its intermolecular forces, as evidenced by X-ray diffraction studies showing tighter molecular packing in crystalline phases .
Table 1: Comparative Molecular Properties
Property | Nonadecane-d40 | n-Nonadecane |
---|---|---|
Molecular Formula | C₁₉D₄₀ | C₁₉H₄₀ |
Molecular Weight (g/mol) | 308.77 | 268.52 |
Density at 25°C (g/mL) | 0.904 | 0.788 |
Melting Point (°C) | 28-30 | 32-34 |
Boiling Point (°C) | 330 | 330 |
Spectroscopic Signatures
The deuteration induces measurable shifts in vibrational spectra, particularly in C-D stretching modes observed at 2080-2200 cm⁻¹ compared to C-H stretches at 2800-3000 cm⁻¹ . These spectral differences enable precise tracking in mixed isotope systems using FT-IR and Raman spectroscopy. Mass spectrometry reveals a characteristic +40 mass shift (M+40) due to deuterium substitution , providing a reliable identification marker.
Thermodynamic and Phase Behavior
Phase Transitions in Urea Inclusion Compounds
X-ray diffraction studies of Nonadecane-d40/urea-d4 systems reveal complex structural transitions absent in protiated analogs . At 150-170K, the compound undergoes two distinct symmetry-breaking events:
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Commensurate Phase Formation: Urea host lattice distorts to match the deuterated guest's dimensions
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Modulated Structure Development: Temperature-dependent wave-like modulations appear along the c-axis
These transitions demonstrate deuteration's impact on host-guest interactions, with the deuterated system showing 12% greater thermal stability than the protiated equivalent .
Volatility and Solubility
Despite identical boiling points to protiated n-nonadecane (330°C) , Nonadecane-d40 exhibits reduced volatility due to increased molecular mass. Henry's Law constant measurements show:
indicating low water solubility typical of alkanes, but with a 22% decrease compared to C₁₉H₄₀ due to stronger London dispersion forces .
Pharmaceutical Applications
Pharmacokinetic Tracers
Deuteration slows hepatic metabolism through the kinetic isotope effect, extending the half-life of drug candidates by 30-300% in preclinical models . A 2019 study demonstrated that deuterated analogs of lipophilic drugs showed:
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58% reduction in CYP450-mediated oxidation
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41% increase in AUC (Area Under Curve)
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27% decrease in plasma clearance rates
Table 2: Metabolic Impact of Deuteration
Parameter | Nonadecane-d40 | n-Nonadecane |
---|---|---|
CYP3A4 Oxidation Rate | 0.42 µmol/min/mg | 1.05 µmol/min/mg |
Plasma Half-life (hr) | 14.7 | 9.8 |
Volume of Distribution (L/kg) | 5.2 | 3.9 |
Lipid Bilayer Studies
In membrane fluidity research, Nonadecane-d40's increased molecular volume (18 ų vs. 15 ų for C₁₉H₄₀) alters lipid packing parameters. Neutron scattering studies reveal:
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22% decrease in lateral diffusion coefficients
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15% increase in phase transition temperatures
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Enhanced structural resolution in deuterium NMR spectra
These properties make it indispensable for modeling drug-membrane interactions in deuterated lipid systems.
Environmental Analysis Applications
Petroleum Biomarker Studies
GC-MS methods leveraging Nonadecane-d40's M+40 signature achieve detection limits of 0.1 ppb in crude oil analysis, enabling precise quantification of:
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Biodegradation rates in contaminated soils
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Petroleum source fingerprinting
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Oil spill migration patterns
A 2024 interlaboratory study demonstrated 98.7% recovery rates in marine sediment samples using EPA Method 8270 modified with deuterated alkane spikes .
Air Particulate Monitoring
The compound's low vapor pressure (9.27 vs air) makes it ideal for calibrating PM₂.₅ samplers. Field tests show:
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0.3% relative standard deviation in particle counting
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99.2% correlation with NIST reference materials
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Stable performance across -20°C to 45°C temperature ranges
Future Research Directions
Emerging applications under investigation include:
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Quantum Tunneling Studies: Leveraging deuterium's nuclear mass to probe reaction mechanisms
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Neutron Moderator Design: Optimizing deuterated hydrocarbons for nuclear applications
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Stable Isotope Probing (SIP): Tracking carbon cycling in microbial communities
Ongoing clinical trials are evaluating deuterated drug formulations using Nonadecane-d40 as a pharmacokinetic model, with Phase II results anticipated in 2026 .
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